(E)-3-(furan-3-yl)-N-(2-(furan-3-yl)ethyl)acrylamide
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Overview
Description
“(E)-3-(furan-3-yl)-N-(2-(furan-3-yl)ethyl)acrylamide” is a compound that contains furan rings. Furan is a heterocyclic organic compound, consisting of a five-membered aromatic ring with four carbon atoms and one oxygen . The compound also contains an acrylamide group, which is a functional group consisting of an acryl group conjugated to an amide group .
Molecular Structure Analysis
The molecular structure of this compound, as suggested by its name, likely involves furan rings attached to an acrylamide group. Furan is a five-membered ring with four carbon atoms and one oxygen atom .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the furan rings and the acrylamide group. Furan rings are aromatic and relatively stable, but can be involved in reactions with electrophiles . The acrylamide group could participate in various reactions, such as hydrolysis or polymerization .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, the presence of the polar amide group could impact its solubility in different solvents .Scientific Research Applications
Stereoselective Synthesis and Drug Development
(E)-3-(furan-3-yl)-N-(2-(furan-3-yl)ethyl)acrylamide can serve as a precursor in the stereoselective synthesis of biologically active compounds. For instance, the Diels–Alder reaction with ethyl (E)-3-nitroacrylate and furan has been utilized to generate mono and dihydroxylated derivatives of 2-aminocyclohexanecarboxylic acid, which are valuable for β-peptide construction (Masesane & Steel, 2004). Such processes underscore the utility of furan-containing acrylamides in developing complex molecules with potential therapeutic applications.
Biocatalysis and Green Chemistry
The compound's relevance extends to biocatalysis, where enantioselective processes have been employed for the synthesis of chiral molecules. A study demonstrated the enantioselective ene-reduction of a similar compound, E-2-cyano-3-(furan-2-yl) acrylamide, using marine and terrestrial fungi to produce (R)-2-cyano-3-(furan-2-yl)propanamide with high yield and enantiomeric excess. This showcases the potential of using biological systems for the green synthesis of chiral molecules from furan-based acrylamides (Jimenez et al., 2019).
Material Science and Polymer Chemistry
In material science, the incorporation of furan and acrylamide derivatives into polymers and copolymers has been explored for creating novel materials with unique properties. For example, a study on thermoresponsive homopolymers tunable by pH and CO2 discussed the synthesis of a novel acrylamide monomer bearing isopropylamide and N,N-diethylamino ethyl groups. Such materials demonstrate the potential of furan-acrylamide derivatives in developing stimuli-responsive polymers with applications ranging from drug delivery systems to smart materials (Jiang et al., 2014).
Food Safety and Toxicology
Although not directly related to the requested compound, research into acrylamide and furan derivatives in food highlights the importance of understanding the toxicological aspects of these chemicals. Studies on mitigating acrylamide, furan, and other related compounds in food products address consumer safety concerns and regulatory requirements. For instance, interventions to reduce acrylamide and furanic compounds in foods have been extensively reviewed, underscoring the relevance of chemical research in enhancing food safety (Anese et al., 2013).
Safety and Hazards
Properties
IUPAC Name |
(E)-3-(furan-3-yl)-N-[2-(furan-3-yl)ethyl]prop-2-enamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO3/c15-13(2-1-11-4-7-16-9-11)14-6-3-12-5-8-17-10-12/h1-2,4-5,7-10H,3,6H2,(H,14,15)/b2-1+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LSWZUGSXFNBJGF-OWOJBTEDSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC=C1CCNC(=O)C=CC2=COC=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=COC=C1CCNC(=O)/C=C/C2=COC=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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